![molecular formula C22H20N2O2 B7496196 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7496196.png)
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide, also known as DM-PY-MB, is a compound that has gained significant attention in scientific research. This compound belongs to the class of benzamide derivatives and has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
In pharmacology, 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide is that it has been shown to have potential as an anticancer agent and an anti-inflammatory agent. This makes it a promising candidate for further research in these areas. However, one limitation of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide. One direction is to further investigate its potential as an anticancer agent and an anti-inflammatory agent. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments for various diseases. Additionally, further research could be done to optimize the synthesis method of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide, which could lead to higher yields and greater efficiency in lab experiments.
Synthesis Methods
The synthesis of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with pyridine-3-carboxaldehyde in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 2-aminobenzamide. The yield of 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide obtained through this method is approximately 50-60%.
Scientific Research Applications
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential applications in various fields of science. In biochemistry, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
In pharmacology, 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(3,4-dimethylbenzoyl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-9-10-18(12-16(15)2)21(25)19-7-3-4-8-20(19)22(26)24-14-17-6-5-11-23-13-17/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIFVXGRTXRQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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